Strobilurin G

Vue d'ensemble

Description

Strobilurin G is a natural product found in Camaropella lutea with data available.

Applications De Recherche Scientifique

Agricultural Fungicide

Strobilurins, including Strobilurin G, are a crucial class of agricultural fungicides. Their development was inspired by naturally occurring fungicidal compounds. They are extensively used in various crops globally, delivering significant yield and quality benefits. This group includes the world's top-selling fungicide, azoxystrobin, and by 2002, there were six commercially available strobilurin active ingredients. These fungicides are distinct in their synthesis, biochemical mode of action, biokinetics, and fungicidal activity. Despite their extensive use, concerns regarding resistance risk and environmental safety have been noted (Bartlett et al., 2002).

Effects on Aquatic Species

The widespread use of strobilurins as agrochemicals has led to their entry into aquatic environments, potentially affecting various organisms. These fungicides, including Strobilurin G, have exhibited variable toxicities across different aquatic species. Their mode of action often involves binding to cytochrome bc1 in mitochondrial complex III in fungi, affecting mitochondrial functions. This has raised concerns about mitochondrial, genotoxic, immunotoxic, cardiotoxic, neurotoxic, and endocrine-disrupting effects in aquatic species, warranting further investigation into their potential as endocrine disruptors (Wang et al., 2021).

Influence on Plant Physiology

Strobilurin fungicides, including Strobilurin G, have been observed to impact plant physiology. A study on grapevines revealed no clear effect on stomatal conductance, leaf water potential, or intrinsic water use efficiency following strobilurin applications. However, an increase in abscisic acid concentration was noted post-application, aligning with leaf carbon isotope ratio evolution, which serves as an indicator of plant water use efficiency. The study also observed enhanced yield in strobilurin-treated plants, without altering fruit quality (Diaz-Espejo et al., 2012).

Development of Resistance

Strobilurin fungicides have faced issues with resistance development in various fungal pathogens. The G143A mutation causing resistance to QoI fungicides like strobilurins emerged independently multiple times across Europe. This study demonstrated the recurring independent introduction of the resistance allele into different genetic backgrounds, leading to a rapid increase in frequency due to strong fungicide selection and dissemination through wind dispersal of spores (Torriani et al., 2009).

Toxicity to Aquatic Invertebrates

Strobilurin fungicides have shown significant toxicity to aquatic invertebrates like Daphnia magna. The toxicity levels varied among different strobilurins, indicating a potential environmental risk. The study suggested that these fungicides could harm Daphnia magna at environmentally relevant concentrations, raising concerns about their aquatic safety (Cui et al., 2017).

Impact on Fish Species

Research on the impact of strobilurin fungicides on fish species, particularly grass carp juveniles, revealed that these compounds could cause substantial toxic effects on early development. The study found impairment in antioxidant enzyme activities, gene expression, and overall development, indicating potential risks to aquatic ecosystems (Liu et al., 2013).

Enhancement of Crop Physiology

The application of strobilurins, including Strobilurin G, on crops like Japanese cucumber showed beneficial physiological effects. These include promotion of net carbon assimilation, stress tolerance, hormonal balance, and increased fruit production. The study suggested that these physiological benefits were more pronounced in grafted plants treated with strobilurins alone (Amaro et al., 2018).

Method Validation for Food Analysis

The validation of a GC method for analyzing strobilurin fungicides in food, including cereals and fruits, was conducted. This method, involving extraction and chromatography, aimed to detect strobilurins like azoxystrobin, kresoxim-methyl, and trifloxystrobin in various matrices, highlighting the importance of monitoring residues in food products (Christensen & Granby, 2001).

Propriétés

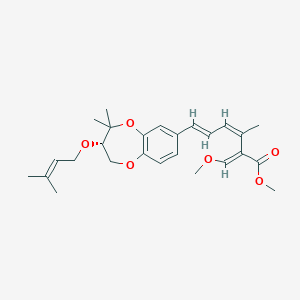

IUPAC Name |

methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-18(2)13-14-30-24-17-31-22-12-11-20(15-23(22)32-26(24,4)5)10-8-9-19(3)21(16-28-6)25(27)29-7/h8-13,15-16,24H,14,17H2,1-7H3/b10-8+,19-9-,21-16+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBAOGDKJZIWTF-BDONDIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCO[C@H]1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strobilurin G | |

CAS RN |

129145-64-8, 132056-04-3 | |

| Record name | Strobilurin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strobilurin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132056043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3784VEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.